2-Ethylbut-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSQJVOLYQRELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313926 | |
| Record name | 2-Ethyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-99-8 | |
| Record name | 2-Ethyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation
Reformatskii Reaction in the Synthesis of 2-Ethylbut-2-enoic Acid
The Reformatskii reaction is a well-established method for the formation of β-hydroxy esters, which can be subsequently dehydrated to yield α,β-unsaturated esters and, after hydrolysis, the corresponding carboxylic acids. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org
For the synthesis of this compound, the general approach would involve the reaction of an appropriate carbonyl compound with an ethyl α-bromoester in the presence of zinc, followed by hydrolysis and dehydration. The organozinc reagent, often called a 'Reformatsky enolate', is prepared by treating an alpha-halo ester with zinc dust. wikipedia.org These enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired nucleophilic addition to the ester group. wikipedia.org
Mechanistic Pathways and Stereochemical Control
The mechanism of the Reformatskii reaction begins with the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester, forming a zinc enolate. wikipedia.org This enolate then coordinates with the carbonyl oxygen of the aldehyde or ketone, proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond. wikipedia.org Subsequent acidic workup removes the zinc to yield a β-hydroxy ester. wikipedia.org
Stereochemical control in the Reformatskii reaction can be influenced by the structure of the reactants and reaction conditions. For instance, studies on related systems have shown that the geometry of the double bond in the final α,β-unsaturated acid can be affected by the stereochemistry of the bromoester used and the potential for E/Z isomerization during the reaction. cdnsciencepub.com In some cases, the reaction can lead to the formation of δ-lactones as intermediates, which upon hydrolysis can yield the desired unsaturated acid. cdnsciencepub.com The stereochemistry of the final product is often thermodynamically controlled, with the more stable (E)-isomer being the predominant product due to reduced steric hindrance.
Malonic Ester Synthesis and its Adaptations for this compound
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org The process typically involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation.
To synthesize this compound via this route, a modified approach is necessary. A standard malonic ester synthesis would lead to a saturated carboxylic acid. To obtain the unsaturated product, an adaptation could involve the introduction of a double bond at a later stage, for example, through a bromination-dehydrobromination sequence on the alkylated malonic ester derivative before the final hydrolysis and decarboxylation steps.
The key steps in a typical malonic ester synthesis are:
Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of the malonic ester, forming a resonance-stabilized enolate. libretexts.orgorganicchemistrytutor.com
Alkylation: The nucleophilic enolate reacts with an alkyl halide in an SN2 reaction to form an alkylated malonic ester. organicchemistrytutor.comjove.com
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and the resulting β-dicarboxylic acid readily decarboxylates upon heating to yield the final carboxylic acid. libretexts.orgjove.com
Knoevenagel Condensation and Related Approaches
The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy compound that typically undergoes dehydration to form an α,β-unsaturated product. sigmaaldrich.comslideshare.net
For the synthesis of this compound, one could envision a Knoevenagel condensation between an appropriate aldehyde and an active methylene (B1212753) compound, followed by further modifications. For instance, the industrial production of similar compounds sometimes involves the Knoevenagel condensation of an aldehyde with malonic acid in the presence of pyridine (B92270). A variation known as the Doebner modification uses pyridine as a solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org
The mechanism involves the base-catalyzed formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone. mychemblog.comnumberanalytics.com The subsequent elimination of a water molecule leads to the final unsaturated product. wikipedia.orgnumberanalytics.com
| Reaction | Key Reactants | Catalyst | Intermediate/Key Feature |
| Reformatskii Reaction | α-halo ester, Aldehyde/Ketone | Zinc metal | β-hydroxy ester |
| Malonic Ester Synthesis | Malonic ester, Alkyl halide | Strong base (e.g., NaOEt) | Alkylated malonic ester |
| Knoevenagel Condensation | Aldehyde/Ketone, Active methylene compound | Weak base (e.g., amine) | α,β-unsaturated product |
Catalytic Carbon-Carbon Bond Formation Routes
Modern organic synthesis increasingly relies on catalytic methods for efficient and selective C-C bond formation. nii.ac.jprsc.org For the synthesis of α,β-unsaturated carboxylic acids like this compound, various catalytic strategies are being explored.
Exploration of Novel Alkylation and Dehydration Strategies for Related Compounds
Research into the synthesis of α,β-unsaturated carboxylic acids and their derivatives continues to yield novel strategies. Enantioselective α-alkylation of unsaturated carboxylic acids using chiral lithium amides has been demonstrated, offering a pathway to chiral α-substituted products. researchgate.net This method involves the deconjugative α-alkylation of an α,β-unsaturated acid. researchgate.net
Stereoselective dehydration methods are also crucial for controlling the geometry of the double bond in the final product. google.com The development of new catalysts and reaction conditions for the dehydration of β-hydroxy carbonyl compounds can provide access to specific isomers of α,β-unsaturated acids.
Industrial Scale Synthetic Processes and Optimization
On an industrial scale, the synthesis of carboxylic acids often prioritizes cost-effectiveness, scalability, and waste minimization. For compounds structurally related to this compound, catalytic oxidation of the corresponding aldehyde is a preferred industrial method. This can involve the use of recyclable catalysts, such as copper salts, and efficient solvent recovery systems.
Chemical Reactivity and Transformation Pathways
Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in 2-ethylbut-2-enoic acid is susceptible to attack by both electrophiles and nucleophiles. Electrophilic additions are generally slower compared to analogous, less substituted α,β-unsaturated acids like crotonic acid, due to the steric hindrance presented by the ethyl group.
Addition Reactions (e.g., Hydrogenation, Halogenation)
Hydrogenation: The double bond of this compound can be saturated through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), to add hydrogen across the double bond, yielding 2-ethylbutanoic acid. This process converts the unsaturated acid into its saturated counterpart. smolecule.com
Halogenation: The compound can undergo halogenation reactions, where a halogen like chlorine or bromine adds across the double bond. smolecule.com For instance, reaction with hydrogen bromide would lead to the formation of a brominated butyric acid derivative. This type of electrophilic addition is a characteristic reaction of alkenes.
Cycloaddition Reactions (e.g., Diels-Alder, Michael Additions)
Diels-Alder Reactions: As an α,β-unsaturated system, this compound can potentially act as a dienophile in Diels-Alder reactions. In this type of [4+2] cycloaddition, it would react with a conjugated diene to form a six-membered ring. The viability and stereochemistry of such reactions would be influenced by the substitution pattern and electronic nature of the diene.
Michael Additions: The conjugated system of this compound makes it an excellent Michael acceptor. In a Michael or conjugate addition, a nucleophile (the Michael donor) attacks the β-carbon of the double bond. libretexts.org This reaction is thermodynamically favored as it results in the formation of a more stable C-C single bond. libretexts.org The dienolate derived from other unsaturated carboxylic acids, such as 2-butenoic acid, has been shown to participate in Michael additions to enones through a tandem 1,2-addition and oxy-Cope rearrangement mechanism. capes.gov.br While specific studies on this compound as a Michael acceptor are not detailed in the provided results, its structural similarity to other α,β-unsaturated acids suggests it would readily undergo such reactions with suitable nucleophiles. grafiati.com
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a key functional center, participating in a range of classical transformations. cymitquimica.com
Esterification and Amidation Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol, typically in the presence of an acid catalyst. cymitquimica.comsmolecule.com This reaction is fundamental in modifying the compound's physical and chemical properties. For example, ester derivatives often have applications in the flavor and fragrance industry. smolecule.com
Amidation: The carboxylic acid can also react with amines to form amides. smolecule.com This transformation usually requires activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents to facilitate the reaction with the amine nucleophile.
Table 1: Common Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl 2-ethylbut-2-enoate) |
Decarboxylation Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), is a significant reaction for certain carboxylic acids. For α,β-unsaturated acids, this process is not as facile as it is for β-keto acids, which readily decarboxylate upon heating via a cyclic transition state. masterorganicchemistry.com However, under specific conditions, such as high temperatures (e.g., 180°C under vacuum), decarboxylation of related structures can be induced. Some catalytic systems involving metal complexes, for instance those using boron trifluoride (BF3), can also promote partial decarboxylation. mit.edu
Oxidation and Reduction Pathways
The dual functionality of this compound allows for various oxidation and reduction reactions, targeting either the double bond or the carboxylic acid group.
Oxidation: The double bond can be subjected to oxidative cleavage, for example, through ozonolysis. Ozonolysis of the isomeric 2-ethylbut-1-ene results in the formation of methanal and pentan-3-one, illustrating the cleavage of the C=C bond. doubtnut.com For this compound, ozonolysis would be expected to yield different carbonyl-containing fragments. Strong oxidizing agents like potassium permanganate (B83412) can also be used to oxidize the molecule.
Reduction: The compound can be reduced to form a saturated acid. Besides catalytic hydrogenation which saturates the double bond, other reducing agents can be employed. For example, reduction with zinc and sulfuric acid can convert α,β-unsaturated acids to their saturated counterparts. The choice of reducing agent determines the outcome, as some reagents may selectively reduce the double bond while leaving the carboxylic acid intact, or vice-versa.
Table 2: Oxidation and Reduction Products
| Reaction | Reagent(s) | Major Product |
|---|---|---|
| Reduction | H₂, Pd/C | 2-Ethylbutanoic acid |
| Reduction | Zn, H₂SO₄ | 2-Ethylbutanoic acid |
| Oxidation | O₃, then reductive workup | Carbonyl fragments |
| Oxidation | KMnO₄ | Oxidized products |
Stereoselective Transformations
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active compounds. For this compound and its derivatives, stereoselective transformations primarily focus on controlling the stereochemistry at the α- and β-positions through reactions such as asymmetric hydrogenation, epoxidation, and additions involving chiral auxiliaries. While specific studies on this compound are limited, extensive research on structurally similar α,β-unsaturated carboxylic acids provides a strong basis for understanding its potential in stereoselective synthesis.
Asymmetric Hydrogenation: Asymmetric hydrogenation of the C=C double bond is a key method for producing chiral carboxylic acids. For α,β-unsaturated carboxylic acids similar to this compound, heterogeneous catalysis using palladium (Pd) catalysts modified with chiral auxiliaries, such as cinchonidine, has been investigated. For instance, the enantioselective hydrogenation of (E)-2-methyl-2-butenoic acid and 2-methyl-2-pentenoic acid has been achieved using cinchonidine-modified Pd catalysts. researchgate.net The addition of hydrogen preferentially occurs from one enantioface of the double bond, leading to the formation of the corresponding saturated carboxylic acid with a specific stereochemistry. researchgate.net
Ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands like BINAP are also effective for the asymmetric hydrogenation of related substrates. For example, the hydrogenation of (E)-2-alkyl-2-alkenoic acids using a Ru(OCOCH₃)₂[(S)-H₈-BINAP] catalyst system has been shown to produce saturated acids with high enantiomeric excess (95-97% ee). researchgate.net DFT calculations on the hydrogenation of tiglic acid (trans-2-methyl-2-butenoic acid) catalyzed by chiral Ru₃ clusters suggest that the reaction proceeds via an intact cluster mechanism. rsc.org
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (E)-2-Methyl-2-butenoic acid | Cinchonidine-modified Pd/C | (S)-2-Methylbutanoic acid | Not specified | researchgate.net |
| 2-Methyl-2-pentenoic acid | Cinchonidine-modified 5 wt% Pd/γ-Al₂O₃ | 2-Methylpentanoic acid | Solvent-dependent | researchgate.net |
| (E)-2-Alkyl-2-alkenoic acids | Ru(OCOCH₃)₂[(S)-H₈-BINAP] | Saturated carboxylic acids | 95–97% | researchgate.net |
| Tiglic acid | [(μ-H)₂Ru₃(μ₃-S)(CO)₇(μ-Walphos/Josiphos)] | 2-Methylbutanoic acid | Variable | rsc.org |
Stereoselective Epoxidation: Epoxidation of the double bond in this compound would yield a chiral epoxide, a versatile intermediate for further synthesis. While direct stereoselective epoxidation studies on this compound are not prominent in the searched literature, methods applied to similar molecules are relevant. For example, stereoselective epoxidation of cyclic enol ethers has been achieved using dimethyldioxirane (B1199080) (DMDO), where the reaction is directed by existing stereocenters in the molecule. nih.gov For the synthesis of thailanstatins, a VO(acac)₂-directed epoxidation was used to introduce a spirocyclic oxirane stereoselectively. beilstein-journals.org These methods highlight the potential for achieving facial selectivity in the epoxidation of this compound or its derivatives, likely requiring a directing group or a chiral catalyst.
Use of Chiral Auxiliaries: A powerful strategy for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the carboxylic acid group. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved. Common chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgresearchgate.net Once attached to this compound, the resulting chiral imide or ester can undergo diastereoselective reactions. For example, the enolate formed from an N-acyloxazolidinone can react with electrophiles from the less sterically hindered face, which is dictated by the stereocenter on the auxiliary. wikipedia.org This approach could be applied to control the stereochemistry of alkylation, aldol (B89426), or conjugate addition reactions at the α- or β-positions of the butenoic acid backbone.
Kinetic and Mechanistic Studies of Select Reactions
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. While comprehensive kinetic data for this specific compound is scarce in the reviewed literature, studies on related α,β-unsaturated systems provide valuable insights into potential reaction pathways.
Hydrogenation Mechanism: The hydrogenation of α,β-unsaturated acids can proceed through different mechanisms depending on the catalyst and conditions. For the hydrogenation of 4-substituted 2-oxobutenoic acids on palladium and nickel catalysts, the reaction can be directed towards selective reduction of the C=C double bond or further reduction of the keto group. researchgate.netosi.lv The mechanism often involves the initial coordination of the double bond to the catalyst surface, followed by the stepwise addition of hydrogen atoms. In asymmetric hydrogenation, the chiral modifier (e.g., cinchonidine) interacts with the substrate on the catalyst surface, creating diastereomeric transition states with different energy barriers, which leads to the preferential formation of one enantiomer. researchgate.net For Ru-BINAP catalyzed hydrogenations, the mechanism is proposed to involve the formation of a ruthenium dihydride complex that coordinates the carboxylic acid and delivers hydrogen across the double bond. researchgate.net
Conjugate Addition and Dimerization: The conjugated system in this compound makes it susceptible to nucleophilic conjugate addition (Michael addition). The mechanism involves the attack of a nucleophile at the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated.
A notable mechanistic study on a related compound, ethyl 4,4-dichloro-2-butenoate, revealed a copper-catalyzed dimerization pathway. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The proposed mechanism involves the following key steps:
Formation of a copper–boryl (Cu-Bpin) species.
Insertion of the copper complex into the substrate.
Keto-enol isomerization and salt metathesis with a lithium base (LiOt-Bu) to generate a lithium enolate.
This lithium enolate then acts as a nucleophile in a diastereoselective conjugate addition to a second molecule of the butenoate derivative. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The use of a lithium cation was found to be critical for achieving high diastereoselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Catalyst-Reagent Interaction | LCu-Bpin |
| 2 | Enolate Formation | Lithium enolate (C) |
| 3 | Conjugate Addition | Diastereoselective attack on a second substrate molecule |
| 4 | Product Formation | Dimeric structure |
Computational Studies: Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms. frontiersin.org For instance, DFT calculations have been used to study the enantioselectivity of the enzymatic decarboxylation of α-vinyl malonates, which are structurally related to this compound. These studies modeled the enzyme's active site and calculated the energy barriers for different reaction pathways, explaining the observed stereochemical outcome. frontiersin.org Similar computational approaches could be applied to model the transition states of reactions involving this compound, such as asymmetric hydrogenation or epoxidation, to predict stereoselectivity and understand the role of the catalyst and substituents. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-ethylbut-2-enoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the position of substituents. rsc.org
In the ¹H NMR spectrum of (E)-2-ethylbut-2-enoic acid, specific chemical shifts and coupling constants are indicative of its structure. For instance, the vinyl proton (17-CH) appears as a quartet around 6.96 ppm, coupled to the methyl protons of the butene chain. The methylene (B1212753) protons (19-CH₂) of the ethyl group are observed as a quartet at approximately 2.32 ppm, while the two methyl groups (18-CH₃ and 20-CH₃) present as a doublet and a triplet, respectively. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Key resonances for the (E)-isomer include the carboxyl carbon (15-CO) at around 171.3 ppm, and the olefinic carbons at approximately 134.3 ppm (16-C) and 139.6 ppm (17-CH). The carbons of the ethyl group and the other methyl group resonate at higher fields. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, are instrumental in establishing the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 17-CH | 6.96 | 139.6 | q | 7.1 |
| 19-CH₂ | 2.32 | 19.6 | q | 7.5 |
| 18-CH₃ | 1.83 | 13.9 | d | 7.1 |
| 20-CH₃ | 1.02 | 13.6 | t | 7.5 |
| 15-CO | - | 171.3 | - | - |
| 16-C | - | 134.3 | - | - |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound.
The FTIR spectrum of (E)-2-ethylbut-2-enoic acid displays several characteristic absorption bands. A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. rsc.orgpearson.com A strong, sharp absorption peak appears around 1680 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. The presence of a C=C double bond is confirmed by a stretching vibration band around 1640 cm⁻¹. rsc.org
Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond, which often gives a strong Raman signal. spectrabase.comgoogle.com
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 2969, 2937, 2877 | C-H stretch | Alkyl |
| 1680 (strong) | C=O stretch | Carboxylic acid |
| 1640 | C=C stretch | Alkene |
| 1290, 1255 | C-O stretch | Carboxylic acid |
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula, C₆H₁₀O₂. researchgate.net
Electron ionization (EI) mass spectrometry leads to characteristic fragmentation patterns that can be analyzed to further confirm the structure. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (114.14 g/mol ). chemspider.com Common fragmentation pathways for α,β-unsaturated carboxylic acids include the loss of water (H₂O), a carboxyl group (COOH), and cleavage of the alkyl chain. Analyzing these fragment ions helps in piecing together the molecular structure.
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Since this compound is an achiral molecule, chiral chromatography is not directly applicable for its enantiomeric separation. However, if the compound were modified to introduce a chiral center, for example, through reactions at the double bond or derivatization of the carboxylic acid with a chiral reagent, chiral chromatography would become an indispensable technique for separating the resulting enantiomers and assessing their purity. google.com Techniques like High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) are commonly employed for the separation of enantiomers of chiral carboxylic acids. rsc.orgnih.gov The choice of the chiral selector in the stationary phase is critical for achieving effective separation. nih.gov
Application of Circular Dichroism (CD) for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to determine the absolute stereochemistry of chiral molecules. As this compound itself is achiral, it does not exhibit a CD spectrum. However, similar to chiral chromatography, if the molecule is derivatized with a chiral auxiliary or forms a complex with a chiral host, CD spectroscopy can be used to determine the stereochemistry of the resulting species. msu.edunsf.gov For instance, exciton-coupled circular dichroism (ECCD) is a powerful method for assigning the absolute configuration of chiral carboxylic acids after derivatization. msu.edumtu.edu The sign of the observed CD signal (Cotton effect) can be correlated to the spatial arrangement of the chromophores, which is dictated by the stereocenter. mtu.edunih.gov
Advanced Chromatographic Techniques for Separation of Isomers
Advanced chromatographic techniques are crucial for the separation of isomers of this compound, such as the (E) and (Z) geometric isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose. mdpi.comphysicsandmathstutor.com
For HPLC, reversed-phase columns are often effective, where the more polar (Z)-isomer may elute earlier than the less polar (E)-isomer, although this can vary depending on the specific conditions. rsc.org In GC, the choice of the capillary column's stationary phase is critical for achieving baseline separation of the isomers. mdpi.com The difference in the boiling points and polarities of the (E) and (Z) isomers allows for their separation. Additionally, techniques like thin-layer chromatography (TLC) can be used for a quick assessment of isomeric purity. physicsandmathstutor.com For complex mixtures, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced resolution and identification of isomers and other related compounds.
Computational and Theoretical Chemical Studies
Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to determining the electronic properties of a molecule, offering insights into its stability and potential reaction sites. For 2-Ethylbut-2-enoic acid, QM methods can be used to calculate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for assessing electrophilic and nucleophilic characteristics. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net
Calculations based on Density Functional Theory (DFT), a prominent QM method, can determine the optimized theoretical geometry and other electronic parameters such as the dipole moment and single-point energies. nih.gov The conjugation of the double bond with the carboxylic acid group in this compound results in a delocalized π-electron system, which influences its electronic structure and stabilizes the molecule, particularly its deprotonated form. This stabilization is reflected in its acidity (pKa) compared to its saturated analogs.
Table 1: Computed Electronic and Physicochemical Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem nih.gov |
| Molecular Weight | 114.14 g/mol | PubChem nih.gov |
| IUPAC Name | (E)-2-ethylbut-2-enoic acid | PubChem nih.gov |
| XLogP3-AA (Lipophilicity) | 1.4 | Computed by XLogP3 3.0 nih.gov |
| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 nih.gov |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 nih.gov |
This table presents properties computed by various cheminformatics platforms and aggregated in the PubChem database.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and interactions with the environment. nih.gov For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable arrangements of its atoms in different phases (gas, liquid, or in solution). mdpi.com The molecule possesses rotational freedom around the C-C single bonds of the ethyl group and the C-O bond of the carboxylic acid, leading to various possible conformers.
MD simulations are particularly valuable for studying solvation effects. By simulating the molecule in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules. mdpi.com These simulations can reveal how the solvent influences the molecule's conformational preferences and reactivity. researchgate.net For instance, the interaction with polar solvents can stabilize charge separation in transition states, affecting reaction rates. The stability and dynamic behavior of complexes, such as those formed with enzymes or metal catalysts, can be evaluated over simulation periods to understand binding and catalytic mechanisms. nih.govresearchgate.net
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of organic compounds. researchgate.net By calculating various electronic properties and reactivity indices, DFT provides a theoretical framework to understand and predict the outcomes of chemical reactions. nih.gov For this compound, DFT can be used to model its behavior in reactions such as oxidation, reduction, and substitution.
Key applications of DFT in this context include:
Frontier Molecular Orbital (FMO) Analysis : The energies and spatial distributions of the HOMO and LUMO indicate the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net
Calculation of Reactivity Descriptors : Conceptual DFT provides a set of indices that quantify different aspects of reactivity. These parameters can be calculated to predict the behavior of this compound in various chemical environments. nih.gov
Modeling Reaction Energetics : DFT is used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction enthalpies and activation energies. This is crucial for predicting whether a reaction is thermodynamically favorable and kinetically feasible.
Table 2: Conceptual DFT Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Formula | Significance for Reactivity |
| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron; indicates nucleophilicity. |
| Electron Affinity | A | A ≈ -ELUMO | Energy released upon adding an electron; indicates electrophilicity. |
| Electronegativity | χ | χ = (I+A)/2 | Tendency to attract electrons. nih.gov |
| Chemical Hardness | η | η = (I-A)/2 | Resistance to change in electron distribution. nih.gov |
| Chemical Softness | S | S = 1/(2η) | Reciprocal of hardness; high softness indicates high reactivity. nih.gov |
| Electrophilicity Index | ω | ω = χ²/(2η) | Measures the stabilization in energy when the system acquires additional electronic charge. nih.gov |
These descriptors can be calculated for this compound using the energies of its frontier orbitals obtained from DFT calculations to provide a quantitative measure of its reactivity.
In Silico Modeling of Reaction Intermediates and Transition States
In silico modeling is essential for elucidating complex reaction mechanisms by identifying and characterizing transient species like reaction intermediates and transition states. ucl.ac.ukbeilstein-journals.org For this compound, these methods can map out the potential energy surfaces of its reactions, providing insights that are often difficult to obtain experimentally. pku.edu.cn
Computational modeling can differentiate between various possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. pku.edu.cn For reactions involving catalysts, such as the palladium-catalyzed allylic C-H activation of related butenoic acids, modeling can clarify the structure of key intermediates like π-allyl complexes. uninsubria.it
The study of reaction mechanisms involving this compound could involve modeling:
Addition Reactions : Modeling the intermediates formed during the addition of halogens or hydrogen halides to the C=C double bond.
Cycloaddition Reactions : Identifying the transition states in Diels-Alder reactions where the conjugated system acts as a component.
Ene Reactions : Investigating the geometry of six-membered transition states in intramolecular ene reactions if suitable derivatives are synthesized. ucl.ac.uk
Isomerization : Calculating the energy barriers and transition states for the Z/E isomerization around the double bond, which can be influenced by catalysts or solvent.
Table 3: Examples of Reaction Types and Potential Intermediates for Modeling
| Reaction Type | Potential Intermediate / Transition State | Computational Focus |
| Electrophilic Addition (e.g., HBr) | Carbocation intermediate | Stability of the carbocation at C3 vs. C4; transition state for hydride/alkyl shifts. |
| Michael Addition | Enolate intermediate | Geometry and charge distribution of the enolate; transition state of the nucleophilic attack. |
| Diels-Alder Reaction | Pericyclic transition state | Synchronicity of bond formation; endo/exo selectivity. |
| Catalytic Hydrogenation | Surface-adsorbed species; π-complex | Interaction with the metal catalyst surface; stereochemistry of hydrogen addition. |
Structure-Reactivity Correlation Studies
Structure-reactivity correlation studies aim to understand how modifications to a molecule's structure affect its chemical behavior. Computational methods are invaluable for establishing these relationships quantitatively. For this compound, a key structural feature is the ethyl group at the C2 position.
Comparative studies with structurally similar α,β-unsaturated carboxylic acids highlight the role of this substituent:
Compared to Crotonic Acid (2-butenoic acid) : Crotonic acid has a methyl group at the C2 position. The larger ethyl group in this compound introduces greater steric hindrance around the double bond. This increased steric bulk can reduce the molecule's electrophilicity at the β-carbon, potentially slowing down nucleophilic addition reactions compared to crotonic acid.
Compared to Acrylic Acid (propenoic acid) : Acrylic acid is the simplest α,β-unsaturated carboxylic acid with no substituents at the α- or β-positions. It is generally more reactive towards nucleophiles due to lower steric hindrance and higher electrophilicity at the β-carbon.
Compared to Saturated Analogs (e.g., 2-Ethylbutyric acid) : The presence of the C=C double bond and its conjugation with the carboxyl group significantly lowers the pKa of this compound (estimated pKa ~4.5) compared to its saturated counterpart, 2-Ethylbutyric acid (estimated pKa ~4.8), making it a stronger acid. The double bond also provides a site for addition and polymerization reactions not available to the saturated analog.
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural descriptors (like steric parameters, electronic properties, and lipophilicity) with reactivity or other properties, providing a predictive tool for designing derivatives with desired characteristics. ambeed.com
Table 4: Structural and Reactivity Comparison with Analogs
| Compound | Structure | Key Structural Difference from this compound | Predicted Reactivity Implication |
| This compound | CCC(=CC)C(=O)O | - | Baseline |
| Crotonic acid | C/C=C/C(O)=O | Methyl group at C2 instead of ethyl. | Higher reactivity in nucleophilic additions and Diels-Alder due to less steric hindrance. |
| Acrylic acid | C=CC(=O)O | No alkyl substituent at C2. | Enhanced electrophilicity at the β-carbon; higher reactivity. |
| 2-Ethylbutyric acid | CCC(CC)C(=O)O | Saturated C2-C3 bond (no conjugation). | Weaker acid (higher pKa); lacks reactivity at the α,β-positions (e.g., Michael addition). |
Applications in Chemical Synthesis and Materials Science
A Fundamental Building Block in Complex Organic Synthesis
2-Ethylbut-2-enoic acid serves as a crucial foundational element in the intricate field of organic synthesis. Its structure allows for a variety of chemical reactions, making it an important precursor in the development of more complex molecules. cymitquimica.com The presence of both a double bond and a carboxylic acid functional group allows for a range of transformations, including oxidation, reduction, and substitution reactions. For instance, the double bond can undergo addition reactions, while the carboxylic acid group can be converted into esters, amides, or other derivatives. smolecule.com This versatility is leveraged in the synthesis of pharmaceuticals and agrochemicals, where the specific arrangement of atoms in this compound provides a scaffold for building biologically active compounds.
A Key Monomer in Polymerization Reactions
In the field of polymer chemistry, this compound functions as a valuable monomer in the creation of various polymers. cymitquimica.com The double bond within its structure allows it to participate in polymerization processes, contributing to the formation of polymer chains with enhanced properties. The ethyl group on the α-carbon can influence the physical characteristics of the resulting polymer, such as its stability and solubility.
Copolymerization Strategies for Tailored Materials
Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for creating materials with specific, desirable properties. This compound can be copolymerized with other monomers to produce a wide range of copolymers. For example, it has been used in the synthesis of polyhydroxyalkanoate (PHA) copolymers. researchgate.net PHAs are biodegradable polyesters produced by microorganisms, and incorporating monomers like those derived from this compound can alter their thermal properties and crystallinity. researchgate.net These tailored copolymers have potential applications in areas requiring biodegradable plastics with specific performance characteristics. researchgate.net
Crafting Specialized Polymeric Materials
The unique structure of this compound also lends itself to the synthesis of specialized polymeric materials. Its derivatives can be used to create polymers with unique functionalities. For instance, its ability to undergo addition reactions at the double bond allows for the incorporation of different chemical groups, leading to polymers with tailored properties for specific applications. smolecule.com
A Precursor for Valuable Fine Chemical Intermediates
This compound is an important starting material for the synthesis of various fine chemical intermediates. cymitquimica.com These intermediates are then used in the production of a wide array of products, including pharmaceuticals and agrochemicals. The reactivity of both the carboxylic acid and the double bond allows for its conversion into a variety of more complex molecules. smolecule.com For example, it can be a precursor in the synthesis of substituted butanoic acids or other multi-functional organic compounds that are essential building blocks in industrial chemistry. cymitquimica.com
A Contributor to Catalytic Processes
While direct catalytic applications of this compound are not extensively documented, its synthesis and reactions often involve catalytic processes. For example, the industrial production of this compound can be achieved through the catalytic oxidation of 2-ethyl-2-butenal (B7823380). This process often employs catalysts containing copper, manganese, or cobalt salts. Furthermore, derivatives of this compound can be utilized in catalytic systems. For instance, N-heterocyclic carbene (NHC) copper(I) complexes have been used to catalyze the carboxylation of alkynes to produce α,β-unsaturated carboxylic acids, a class of compounds to which this compound belongs. mit.edu
Investigation of Derivatives and Structural Analogues
Functionalized Derivatives (e.g., Halogenated, Hydroxylated) and their Chemical Behavior
Functionalization of the 2-ethylbut-2-enoic acid structure, through the introduction of halogen or hydroxyl groups, significantly alters its chemical and physical properties.
Halogenated Derivatives: Halogenation can occur at various positions, but substitution on the alkyl chain is a common strategy to modify electronic properties. While direct halogenation of this compound can be achieved, studies on analogous compounds like (E)-4-fluorobut-2-enoic acid provide insight into the effects. The introduction of an electronegative atom like fluorine increases the acidity of the carboxylic acid due to the electron-withdrawing inductive effect. This electronic shift also stabilizes transition states in nucleophilic attack reactions. Fluorinated analogs have also been investigated for their potential as anti-inflammatory agents, showing greater potency than the parent compound.
Hydroxylated Derivatives: The introduction of a hydroxyl group increases the molecule's polarity and its capacity for hydrogen bonding. In an analog like 2-hydroxy-2-methylbut-3-enoic acid, the hydroxyl group enhances water solubility. However, if the hydroxyl group is not in conjugation with the alkene, as in this case, its presence can reduce reactivity in electrophilic additions. Conversely, for a compound like (Z)-2-(hydroxymethyl)but-2-enoic acid, the hydroxyl and carboxyl groups create a molecule with multiple reactive sites. plantaedb.com The hydroxymethyl group can be oxidized to a carboxyl group, while the double bond can be reduced.
Table 2: Properties of Functionalized Derivatives
| Derivative Type | Example Analog | Key Structural Change | Impact on Chemical Behavior |
|---|---|---|---|
| Halogenated | (E)-4-Fluorobut-2-enoic acid | Addition of a halogen (e.g., F, Cl) | Increases acidity (lower pKa); enhances reactivity in nucleophilic attacks; may increase biological activity. |
| Hydroxylated | 2-Hydroxy-2-methylbut-3-enoic acid | Addition of a hydroxyl (-OH) group | Increases polarity and solubility; enables hydrogen bonding; reactivity depends on the position of the -OH group. |
| Hydroxymethylated | (Z)-2-(hydroxymethyl)but-2-enoic acid | Addition of a hydroxymethyl (-CH₂OH) group | Introduces a primary alcohol functional group, allowing for further oxidation or substitution reactions. |
Comparative Studies with Positional and Stereoisomers (e.g., 2-Ethylbut-3-enoic Acid, (Z)-2-Ethylbut-2-enoic Acid)
Comparison with its isomers highlights the structural nuances that dictate the reactivity of this compound.
(E)-2-Ethylbut-2-enoic acid vs. 2-Ethylbut-3-enoic acid (Positional Isomer): The primary difference between these two isomers is the location of the double bond. In (E)-2-ethylbut-2-enoic acid, the double bond is at the C2-C3 position (α,β-unsaturated), in conjugation with the carboxylic acid's carbonyl group. This conjugation stabilizes the molecule and influences its reactivity, making the β-carbon susceptible to nucleophilic addition (Michael addition). In contrast, 2-ethylbut-3-enoic acid has its double bond at the C3-C4 position (β,γ-unsaturated). smolecule.commolbase.comlookchem.com Lacking conjugation, its double bond and carboxylic acid group tend to react independently, exhibiting chemistry typical of isolated alkenes and carboxylic acids, such as addition reactions at the double bond and esterification at the carboxyl group. smolecule.com
(E)-2-Ethylbut-2-enoic acid vs. (Z)-2-Ethylbut-2-enoic acid (Stereoisomer): These two compounds are geometric isomers (cis/trans or E/Z isomers). The (E)-isomer, where the higher priority groups (the ethyl group and the C3-methyl group) are on opposite sides of the double bond, is the thermodynamically more stable form. nih.gov This is due to minimized steric hindrance. The (Z)-isomer (CAS 34452-15-8) places these larger groups on the same side, leading to steric strain. bldpharm.com This steric crowding can hinder the approach of reagents, potentially lowering the reactivity of the (Z)-isomer in certain reactions compared to the (E)-isomer. In synthetic preparations, the (E)-isomer is typically the major product.
Table 3: Comparative Analysis of Isomers
| Compound | Isomer Type | Key Structural Feature | Consequence for Reactivity |
|---|---|---|---|
| (E)-2-Ethylbut-2-enoic acid | N/A (Reference) | α,β-unsaturated system; trans-configuration | Conjugated system enables Michael addition; sterically accessible. |
| 2-Ethylbut-3-enoic acid | Positional | β,γ-unsaturated system | No conjugation; double bond and carboxyl group react independently. smolecule.com |
| (Z)-2-Ethylbut-2-enoic acid | Stereoisomer | α,β-unsaturated system; cis-configuration | Less stable due to steric strain; reactivity can be hindered. bldpharm.com |
Research on Chiral Derivatives and Enantiomeric Purity
While this compound itself is an achiral molecule, its derivatives can possess chirality. The creation of stereocenters can be achieved through various reactions. For example, addition reactions across the C2=C3 double bond can generate one or two chiral centers at the C2 and C3 positions. The reduction of the double bond, if the molecule contains another stereocenter or if a chiral catalyst is used, can also lead to chiral products.
Research into analogous systems underscores the importance of controlling stereochemistry. In pharmaceutical development, different enantiomers of a chiral drug can have vastly different biological activities. Therefore, the synthesis of enantiomerically pure compounds is a critical goal. researchgate.net Methods for achieving this include the use of chiral auxiliaries, asymmetric catalysis (e.g., Sharpless asymmetric dihydroxylation), and resolution of racemic mixtures. researchgate.netsemanticscholar.org For instance, chiral HPLC is a common technique used to separate enantiomers and determine enantiomeric purity. google.com Although specific research on chiral derivatives of this compound is not widely documented, the principles developed for other systems, such as the catalytic asymmetric synthesis of β-lactones from α-silyl carboxylic acids, demonstrate viable strategies for producing its chiral derivatives with high enantioselectivity. semanticscholar.org
Role as a Synthetic Intermediate in Analogous Compound Development
This compound serves as a versatile and crucial synthetic intermediate for the development of more complex molecules and analogous compounds. Its value stems from the presence of multiple reactive functional groups: the carboxylic acid, the conjugated double bond, and the allylic protons. These features allow it to be a starting point for a wide range of chemical transformations.
The carboxylic acid group can be converted into esters, amides, acid halides, or reduced to an alcohol, providing a handle for building larger molecular architectures. smolecule.comcymitquimica.com The α,β-unsaturated system is a key feature, enabling participation in crucial carbon-carbon bond-forming reactions such as:
Michael Additions: Allowing the addition of nucleophiles to the β-carbon.
Diels-Alder Reactions: Where the double bond can act as a dienophile, leading to the formation of six-membered rings.
Addition Reactions: Such as halogenation or hydrogenation across the double bond.
This synthetic utility has been leveraged in the production of fine chemicals, pharmaceuticals, and agrochemicals. smolecule.com For example, studies have shown it to be an effective precursor in agrochemical synthesis, providing better yields for certain ester derivatives compared to similar acids like tiglic acid. The ability to use this simple C6 building block to construct complex scaffolds, as seen with analogous compounds like 3-methylbut-2-enoic acid in the synthesis of carbazole (B46965) alkaloids, highlights the strategic importance of this compound in the development of novel compounds. chimia.ch
Environmental Pathways and Biotransformations Non Hazardous Focus
Photochemical Degradation in Aquatic Environments
In aquatic systems, the photochemical degradation of organic compounds can occur through direct photolysis or indirect photo-oxidation. Direct photolysis, requiring the molecule to absorb light in the solar spectrum (λ > 290 nm), is less likely to be a major pathway for simple α,β-unsaturated acids like 2-Ethylbut-2-enoic acid, which lack significant chromophores. nih.gov
However, indirect photochemical processes are likely to be the primary route of degradation. These processes are mediated by natural photosensitizers, primarily dissolved organic matter (DOM), such as humic and fulvic acids. mdpi.comnih.gov When DOM absorbs sunlight, it generates a suite of photochemically produced reactive intermediates (PPRIs) that can react with and degrade organic pollutants. mdpi.com
Key reactive species and their roles include:
Hydroxyl Radicals (•OH): These are highly reactive, non-selective oxidants that can attack the double bond of this compound, leading to hydroxylation and potential cleavage of the carbon chain. mdpi.com
Singlet Oxygen (¹O₂): As a more selective oxidant, singlet oxygen can also react with the electron-rich double bond, leading to the formation of hydroperoxides or endoperoxides, which can subsequently break down into smaller oxygenated compounds. nih.gov
Excited Triplet States of DOM (³DOM*): These can directly transfer energy to the unsaturated acid or interact with other molecules to produce other reactive species, contributing to its degradation. mdpi.com
Table 1: Key Processes in the Photochemical Degradation of α,β-Unsaturated Carboxylic Acids
| Process | Description | Key Reactive Species | Role of Dissolved Organic Matter (DOM) |
|---|---|---|---|
| Direct Photolysis | Molecule directly absorbs solar radiation, leading to its breakdown. | N/A | Can inhibit through light-screening. |
| Indirect Photo-oxidation | Degradation is initiated by reactive species generated by photosensitizers. | Hydroxyl Radical (•OH), Singlet Oxygen (¹O₂), Excited Triplet States (³DOM*) | Acts as a primary photosensitizer, generating reactive species. mdpi.com |
Microbial Degradation Processes and Metabolite Identification
Microbial degradation is a critical pathway for the removal of short-chain carboxylic acids from the environment. The α,β-unsaturation in this compound makes it susceptible to specific enzymatic attacks, likely initiating its entry into central metabolic pathways. The primary mechanism for breaking down fatty acids in bacteria is the β-oxidation cycle. researchgate.netwikipedia.org
For an unsaturated acid like this compound, auxiliary enzymes are required to handle the double bond before it can be fully processed by the core β-oxidation enzymes. nih.gov The degradation would likely proceed as follows:
Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester, 2-Ethylbut-2-enoyl-CoA, a reaction requiring ATP. microbenotes.com
Double Bond Processing: The trans-double bond at the β-carbon (position 2) is not a standard substrate for the next step in β-oxidation. An enzyme, likely an enoyl-CoA hydratase , would hydrate (B1144303) the double bond, forming 3-hydroxy-2-ethylbutanoyl-CoA.
Oxidation: A dehydrogenase enzyme would then oxidize the hydroxyl group to a keto group, yielding 3-keto-2-ethylbutanoyl-CoA.
Thiolysis: Finally, a thiolase enzyme would cleave the molecule, releasing acetyl-CoA and butanoyl-CoA. The butanoyl-CoA could then enter the standard β-oxidation pathway for further degradation to acetyl-CoA. researchgate.net
Potential metabolites from this pathway would include intermediates of the β-oxidation cycle and ultimately acetyl-CoA, which can be funneled into the citric acid cycle for energy production or used as a building block for biosynthesis. Identification of such metabolites in environmental samples would typically involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds. nih.govmdpi.com
Role in Natural Biochemical Cycles (e.g., as an intermediate in fatty acid biosynthesis)
Short-chain fatty acids (SCFAs) and their derivatives are fundamental components of natural biochemical cycles. nih.govyoutube.com While this compound itself is not a common metabolite, structurally similar compounds are known intermediates. For example, tiglic acid (2-methylbut-2-enoic acid) is an intermediate in the metabolism of the amino acid isoleucine. But-2-enoic acid (crotonic acid) is an intermediate in the biosynthesis of fatty acids and the fermentation of carbohydrates by some gut microbiota. mimedb.org
Given these precedents, this compound could potentially serve as a carbon source for microorganisms capable of channeling it into fatty acid metabolism. researchgate.net After its conversion to 2-Ethylbut-2-enoyl-CoA as described in the microbial degradation pathway, it could be reduced and elongated in fatty acid synthesis or, more commonly, degraded via β-oxidation to provide cellular energy and building blocks like acetyl-CoA. researchgate.net The production and consumption of SCFAs are crucial for carbon cycling in anaerobic environments, such as sediments and the gut, where they are products of fermentation by complex microbial communities. researchgate.netnih.gov
Environmental Fate Studies of α,β-Unsaturated Carboxylic Acids
Key factors influencing their environmental fate include:
Mobility: As short-chain, water-soluble organic acids, they are expected to be mobile in aqueous systems like groundwater and surface water. researchgate.net Their partitioning to soil and sediment may be limited, though this can be influenced by pH and the mineralogy of the solids. ny.gov
Chemical Reactivity: The conjugated double bond is susceptible to nucleophilic addition reactions and oxidation by radicals, as seen in photochemical degradation. nih.gov Under certain conditions, such as high temperatures or strong acid catalysis, they can undergo decarboxylation. stackexchange.com
Biodegradability: The presence of the carboxyl group and the potential to be activated to a CoA ester makes these compounds readily available for microbial metabolism. Studies on related compounds show that the α,β-unsaturation does not prevent, and can even facilitate, biodegradation. nih.gov
Future Research Directions and Interdisciplinary Prospects
Emerging Methodologies for Synthesis and Functionalization
The development of novel synthetic routes and functionalization strategies for 2-Ethylbut-2-enoic acid is a key area of ongoing research, aiming for milder conditions, higher efficiency, and greater selectivity.
Recent advancements are exploring photoredox catalysis and flow chemistry to achieve these goals. For instance, visible-light-mediated oxidation of the precursor aldehyde using catalysts like TiO₂ presents a potential route to reduce energy consumption compared to traditional methods. Another promising avenue is the use of N-heterocyclic carbene (NHC) supported Ni(0) complexes, which have shown success in the cycloaddition of CO₂ with alkynes, a reaction type that could be adapted for carboxylic acid synthesis. mit.edu
The functionalization of the this compound backbone continues to be a fertile ground for creating novel molecules. Key reaction types include:
Halogenation : Introducing halogens like fluorine or chlorine can significantly alter the electronic properties and reactivity of the molecule. mit.edu For example, fluorinated analogs have demonstrated enhanced acidity and greater specificity in enzyme inhibition. mit.edu
Reduction : The double bond can be reduced to form the saturated 2-ethylbutanoic acid, or the carboxylic acid can be reduced to an alcohol, opening up different synthetic pathways.
Esterification : Reaction with various alcohols produces esters, some of which have applications in the flavor and fragrance industry. smolecule.commdpi.com
Future work will likely focus on developing catalytic systems that allow for precise control over the functionalization at specific positions of the molecule, enabling the synthesis of a wider range of derivatives with tailored properties.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental analysis is becoming increasingly crucial for a comprehensive understanding of this compound. This integrated approach accelerates research by predicting molecular properties and guiding experimental design.
Computational Methods:
Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are used to calculate frontier molecular orbitals (HOMO/LUMO), which helps in assessing electrophilic and nucleophilic sites and predicting reactivity. shsu.edu DFT can also be used to predict the geometry and compare it with experimental data.
Molecular Dynamics (MD) : MD simulations are employed to model the interactions of this compound with solvents or biological targets like enzymes, providing insights into its solubility and catalytic behavior.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate structural features of this compound derivatives with their biological activities, aiding in the design of new therapeutic agents. shsu.edu
Experimental Validation:
X-ray Crystallography : This technique provides definitive information about the solid-state conformation and intermolecular interactions, such as hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly through experiments like the Nuclear Overhauser Effect (NOE), is essential for confirming the stereochemistry (E/Z isomers) in solution. Techniques like HSQC and HMBC are used to resolve overlapping signals in complex derivatives. grafiati.com
By cross-validating computational predictions with experimental results, researchers can build robust models that accurately describe the structure-property relationships of this compound and its derivatives.
| Approach | Technique | Application for this compound | Reference |
| Computational | Quantum Mechanics (QM/DFT) | Predict reactivity, geometry, and molecular orbitals. | shsu.edu |
| Molecular Dynamics (MD) | Simulate interactions with solvents and enzymes. | ||
| QSAR | Correlate structure with biological activity. | shsu.edu | |
| Experimental | X-ray Crystallography | Determine solid-state structure and hydrogen bonding. | |
| NMR Spectroscopy (NOE) | Confirm stereochemistry in solution. |
Advanced Material Applications and Polymer Innovations
The unique structure of this compound, featuring both a reactive double bond and a carboxylic acid group, makes it a valuable monomer in polymer chemistry. Its incorporation into polymers can enhance their properties, leading to advanced material applications.
Research is focused on utilizing this compound and its derivatives to create:
Specialty Resins : The compound is used in the production of resins with improved characteristics. smolecule.com
Copolymers : It can be copolymerized with other monomers to tailor the properties of the resulting materials, such as their thermal stability, mechanical strength, or adhesive properties.
Functional Polymers : The carboxylic acid group can be modified post-polymerization to introduce specific functionalities, which is useful in applications like drug delivery or biocatalysis. smolecule.com For instance, derivatives could serve as cross-linking agents in polymer networks. smolecule.com
Future innovations may involve the development of smart polymers that respond to environmental stimuli (e.g., pH, temperature) or biodegradable polymers for more sustainable applications. The synthesis of block copolymers containing segments of poly(this compound) could lead to materials with novel self-assembly behaviors and nanostructures.
Challenges and Opportunities in Sustainable Chemical Production
The shift towards green chemistry presents both challenges and significant opportunities for the production of this compound.
Challenges:
Energy Intensity : Current industrial methods, such as the catalytic oxidation of 2-ethyl-2-butenal (B7823380), often require pressurized systems and elevated temperatures, which are energy-intensive. mdpi.com
Catalyst Stability and Recovery : While catalysts like copper salts can be recycled, their long-term stability and the efficiency of recovery processes are ongoing concerns for minimizing waste and cost.
Feedstock Sourcing : The primary feedstock, 2-ethyl-2-butenal, is typically derived from the aldol (B89426) condensation of acetaldehyde (B116499), which is sourced from fossil fuels.
Opportunities:
Renewable Feedstocks : A major opportunity lies in developing pathways to produce acetaldehyde or 2-ethyl-2-butenal from renewable biomass sources, which would significantly improve the sustainability profile of the final product.
Greener Catalysis : Research into more efficient and environmentally benign catalytic systems is crucial. This includes the development of biocatalysts (enzymes) for biosynthesis, which could offer high selectivity under mild conditions. mdpi.com Photoredox and electrocatalytic methods that can operate at ambient temperature and pressure are also promising alternatives. mit.edu
Process Intensification : The adoption of continuous flow reactors can enhance reaction scalability, improve safety, and minimize the generation of byproducts, contributing to a more sustainable manufacturing process. The fixation of carbon dioxide (CO₂) as a C1 feedstock is another attractive, though challenging, avenue for sustainable carboxylation reactions. ccspublishing.org.cn
Addressing these challenges through innovative chemical and biotechnological approaches will be key to establishing a truly sustainable production pipeline for this compound and its valuable derivatives.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the stereochemistry of 2-ethylbut-2-enoic acid?
- Methodological Answer : Use X-ray crystallography with programs like SHELXL for structural refinement . For solution-phase analysis, employ nuclear Overhauser effect (NOE) experiments in NMR to distinguish between E and Z isomers. Cross-validate with computational methods (DFT calculations) to predict geometry and compare with crystallographic data .
Q. How can hydrogen bonding patterns in this compound crystals be systematically characterized?
- Methodological Answer : Apply graph set analysis (GSA) to categorize intermolecular interactions. Use crystallographic data to identify donor-acceptor distances and angles, then classify motifs (e.g., chains, rings) using Etter’s rules. This approach resolves ambiguities in hydrogen bond networks .
Q. What spectroscopic techniques are optimal for purity assessment during synthesis?
- Methodological Answer : Combine HPLC with UV detection (λ = 210–260 nm for carboxylic acids) and mass spectrometry. Use deuterated solvents (e.g., DMSO-d6) in ¹H/¹³C NMR to detect residual solvents or byproducts. Quantify impurities via integration against an internal standard .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., proton affinity) of this compound be resolved?
- Methodological Answer : Re-evaluate experimental conditions from conflicting studies. For gas-phase basicity, ensure measurements use standardized mass spectrometry protocols (e.g., Hunter-Lias evaluation criteria). Compare with high-level ab initio calculations (e.g., CCSD(T)/CBS) to identify systematic errors .
Q. What strategies optimize crystal structure refinement for this compound when twinning or disorder is present?
- Methodological Answer : In SHELXL, apply the TWIN/BASF commands for twinned data. For disorder, use PART/SUMP restraints to model overlapping moieties. Validate with R-factor convergence (<5% difference between R₁ and wR₂) and check for residual electron density peaks .
Q. How do intermolecular forces influence the polymorphic behavior of this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to map phase transitions. Pair with variable-temperature XRD to track lattice changes. Use Hirshfeld surface analysis to quantify contributions of H-bonding vs. van der Waals interactions to stability .
Q. What experimental design mitigates bias in kinetic studies of this compound esterification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
